molecular formula C12H25KO4S B1261214 Potassium lauryl sulfate CAS No. 4706-78-9

Potassium lauryl sulfate

Cat. No.: B1261214
CAS No.: 4706-78-9
M. Wt: 304.49 g/mol
InChI Key: ONQDVAFWWYYXHM-UHFFFAOYSA-M
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Description

Potassium Lauryl Sulfate, also known as potassium dodecyl sulfate, is a high-purity anionic surfactant intended exclusively for research and development applications . This compound is the potassium salt of lauryl sulfate and functions by acting as a surfactant, effectively reducing the surface tension of aqueous solutions . Its mechanism involves the amphiphilic nature of its molecules, which possess a hydrophilic head and a hydrophobic tail. This structure allows the compound to align at liquid interfaces, facilitating the emulsification of oils and the suspension of soils for their subsequent removal . In a research context, this compound is valued for its strong foaming and soil-lifting capabilities . It serves a dual role as both a surfactant-cleansing agent, to clean surfaces, and a surfactant-emulsifying agent, which helps in the formation and stabilization of finely dispersed mixtures of oil and water . Its high water solubility can be a preferable characteristic in certain formulations compared to related compounds like sodium lauryl sulfate (SLS) . The material is typically supplied as a stable powder or liquid concentrate derived from plant-based fatty acids found in sources like coconut or palm kernel oil, making it suitable for vegetarian and vegan research formulations . This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal cosmetic use. It is strictly prohibited to use this chemical for any form of human or animal consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;dodecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H26O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQDVAFWWYYXHM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151-41-7 (Parent)
Record name Potassium lauryl sulfate
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DSSTOX Substance ID

DTXSID40884104
Record name Sulfuric acid, monododecyl ester, potassium salt (1:1)
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Molecular Weight

304.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4706-78-9
Record name Potassium lauryl sulfate
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Record name Sulfuric acid, monododecyl ester, potassium salt (1:1)
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Record name Sulfuric acid, monododecyl ester, potassium salt (1:1)
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Record name Potassium dodecyl sulphate
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Record name POTASSIUM LAURYL SULFATE
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Synthetic Methodologies and Precursor Chemistry of Potassium Lauryl Sulfate

Contemporary Synthesis Routes for Anionic Alkyl Sulfates

The synthesis of anionic alkyl sulfates like potassium lauryl sulfate (B86663) primarily involves two critical stages: the sulfation of a long-chain alcohol and the neutralization of the resulting alkyl sulfuric acid. onlinetuition.com.my

The core of the synthesis is the sulfation of lauryl alcohol (dodecanol), which introduces the sulfate group. wikipedia.orgchemithon.com This reaction transforms the water-insoluble fatty alcohol into a surface-active agent. monsachemical.com Several sulfating agents are used in industrial production, each with distinct mechanisms and operational requirements.

Sulfur Trioxide (SO₃) Gas Sulfation : In large-scale manufacturing, the reaction of lauryl alcohol with gaseous sulfur trioxide in a continuous falling film reactor is the preferred method. This highly exothermic process is conducted at temperatures between 25–30°C under a vacuum to produce lauryl sulfuric acid (C₁₂H₂₅OSO₃H). The efficiency of this reaction can exceed 95% under optimized conditions, but it requires precise temperature control to prevent unwanted side reactions like oxidation. chemithon.com The direct carbon-oxygen-sulfur bond formed in this process results in an alcohol sulfuric acid intermediate that is hydrolytically unstable and must be neutralized promptly. chemithon.com

Chlorosulfonic Acid (ClSO₃H) Sulfation : This method provides rapid sulfation at temperatures of 35–40°C. Lauryl alcohol reacts with chlorosulfonic acid to yield lauryl sulfuric acid and hydrogen chloride (HCl) gas as a byproduct. cleaninginstitute.org Due to the corrosive nature of the acid and the need to scrub the evolved HCl gas, this route is less common in large industrial settings but is still utilized for smaller-scale synthesis.

Sulfamic Acid (H₃NSO₃H) Sulfation : Offering a milder reaction pathway, sulfamic acid is used to sulfate alcohols and ethoxylated alcohols. chemithon.com The reaction with lauryl alcohol is typically carried out at 80–100°C. This method is advantageous as it reduces the risks associated with handling more aggressive reagents like SO₃ and selectively sulfates alcohol groups without affecting aromatic rings. chemithon.com

Interactive Table 1: Comparison of Sulfation Methodologies for Lauryl Alcohol

Sulfating AgentTypical Reaction TemperatureYieldKey Byproducts / Considerations
Sulfur Trioxide (SO₃)25–30°C>95%Highly exothermic; requires precise temperature control.
Chlorosulfonic Acid (ClSO₃H)35–40°C85–90%Produces corrosive HCl gas that requires scrubbing.
Sulfamic Acid (H₃NSO₃H)80–100°C~92%Milder reaction; less hazardous than SO₃ or ClSO₃H. chemithon.com

Neutralization and Salt Formation Processes

Following sulfation, the unstable lauryl sulfuric acid intermediate is immediately neutralized to form the stable salt, potassium lauryl sulfate. chemithon.comsmolecule.com

The neutralization is typically performed by reacting the lauryl sulfuric acid with a potassium base, most commonly potassium hydroxide (B78521) (KOH). smolecule.com This reaction is carefully controlled to prevent hydrolysis of the product. google.comgoogle.com The process is often conducted in a continuous stirred-tank reactor at temperatures kept below 45°C. An aqueous solution of potassium hydroxide (e.g., 50 wt%) is added gradually to the acid to maintain the pH in the range of 7–8. The stoichiometric addition of the neutralizing agent is crucial for the purity of the final product. google.com The resulting product is an aqueous solution of this compound.

Production of Lauryl Alcohol Precursors

Lauryl alcohol (1-dodecanol), the C12 fatty alcohol precursor, is sourced from both natural and petrochemical feedstocks. wikipedia.orgwikipedia.org

From Natural Sources : A primary route for producing lauryl alcohol is the hydrogenation of fatty acids and their methyl esters derived from vegetable oils, such as coconut oil and palm kernel oil. wikipedia.org These oils are rich in C12 fatty acids. monsachemical.com The process involves the transesterification of the triglycerides in the oil to yield fatty acid methyl esters, which are then hydrogenated to produce the corresponding fatty alcohols. wikipedia.org

From Petrochemical Sources : Synthetic lauryl alcohol can be produced via the Ziegler process. wikipedia.org This method involves the oligomerization of ethylene (B1197577) using a triethylaluminium catalyst, followed by oxidation and hydrolysis to yield even-numbered primary alcohols. monsachemical.comwikipedia.org Other synthetic routes include the oxo process (carbonyl synthesis), which uses olefins, carbon monoxide, and hydrogen to first synthesize aldehydes that are subsequently hydrogenated to alcohols. monsachemical.comwikipedia.org

Purification and Purity Assessment Techniques in Synthesis

Achieving high purity is essential for the commercial use of this compound. The primary impurities are typically unreacted lauryl alcohol and inorganic salts like potassium chloride or potassium sulfate.

Purification : The main purification technique for this compound is multi-stage crystallization. The neutralized solution is subjected to a controlled cooling process to induce crystallization. This can involve rapid cooling followed by a slower "seeding" stage and a final cooling period to maximize crystal growth. The resulting crystals are then often washed with solvents such as ethanol (B145695) and chloroform (B151607) to remove residual impurities, yielding a product with a purity that can exceed 99%. researchgate.net Other purification methods for surfactants can include dialysis and column chromatography. researchgate.net

Purity Assessment : Several analytical methods are employed to verify the purity and composition of the final product.

Titration : Acid-base titration can be used to quantify the sulfate content.

Spectroscopy : Techniques like Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structural integrity of the compound, identifying the characteristic peaks for the dodecyl chain and the sulfate group.

Chromatography : High-performance liquid chromatography (HPLC) is a powerful tool for separating and quantifying the main component from impurities like unreacted alcohol and other alkyl sulfates with different chain lengths. nih.govnih.govthermofisher.com

Gravimetry : This method can be used to determine the amount of inorganic salt residues.

Surface Tension Measurement : The purity of a surfactant like this compound can be checked by analyzing its surface tension isotherm. The absence of a minimum in the surface tension versus concentration plot around the critical micelle concentration (CMC) is an indicator of high purity, as impurities like dodecyl alcohol can cause such a minimum. researchgate.net

Interactive Table 2: Purification and Purity Analysis of this compound

TechniquePurposeDetails
Purification
Multi-Stage CrystallizationRemoval of impuritiesControlled cooling and seeding to grow high-purity crystals from solution.
Solvent WashingRemoval of residual impuritiesCrystals are washed with solvents like ethanol to dissolve remaining unreacted alcohol and inorganic salts. researchgate.net
Purity Assessment
TitrationQuantification of sulfateDetermines the amount of active sulfate component.
Spectroscopy (FT-IR, NMR)Structural confirmationVerifies the chemical structure of the molecule.
HPLCSeparation and quantificationSeparates this compound from impurities for accurate measurement. nih.govthermofisher.com
GravimetryMeasurement of inorganic saltsQuantifies non-surfactant salt content.

Advanced Surfactant Science and Mechanistic Insights of Potassium Lauryl Sulfate

Thermodynamics of Micellization and Aggregate Formation

The self-assembly of surfactant molecules into micelles is a fundamental phenomenon governed by thermodynamic principles. For potassium lauryl sulfate (B86663) (KDS), an anionic surfactant, this process is crucial for its function in various applications. The thermodynamics of micellization describes the energy changes that occur as individual surfactant molecules aggregate to form micelles in an aqueous solution.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a key characteristic of a surfactant, defined as the concentration at which micelles spontaneously form. aliyuncs.com Below the CMC, potassium lauryl sulfate molecules exist predominantly as monomers at the air-water interface, leading to a significant reduction in surface tension. aliyuncs.com Once the CMC is reached, the interface becomes saturated, and further addition of the surfactant results in the formation of micelles within the bulk solution, with the surface tension remaining relatively constant. aliyuncs.com

The CMC of this compound can be determined using various experimental techniques that detect the changes in the physical properties of the solution as a function of surfactant concentration. Common methods include:

Conductivity measurements: A distinct break in the plot of specific conductivity versus concentration indicates the CMC. tsijournals.comtsijournals.com This is because the mobility of the surfactant ions changes upon aggregation into micelles.

Surface tension measurements: The surface tension of the solution decreases with increasing surfactant concentration until the CMC is reached, after which it plateaus. aliyuncs.com

Spectroscopic methods: Using fluorescent probes like pyrene (B120774) or UV-Vis spectroscopy with additives like benzoylacetone (B1666692) can reveal the onset of micelle formation. acs.org

Several factors can influence the CMC of this compound:

Temperature: The effect of temperature on the CMC is complex. Initially, an increase in temperature can lead to a decrease in the CMC, but further increases may cause it to rise. taylorandfrancis.comresearchgate.net For this compound, the CMC tends to increase with rising temperatures in alcohol-water systems. jetir.org

Electrolytes: The presence of salts, such as potassium chloride (KCl) or sodium chloride (NaCl), lowers the CMC of this compound. orientjchem.org This is due to the screening of the electrostatic repulsion between the negatively charged head groups of the surfactant molecules, which facilitates micelle formation. orientjchem.orgacs.org

Organic Additives: The addition of organic substances like alcohols can increase the CMC. jetir.org Conversely, foam boosters can depress the CMC. acs.org

Counterion: The nature of the counterion affects the CMC. For alkyl sulfates, the CMC decreases in the order Li+ > Na+ > K+ > Cs+, which is related to the increasing binding of the counterion to the micelle surface and the progressive screening of electrostatic repulsions between the headgroups. acs.org

Chain Length: While not a variable for this compound itself, in the broader class of alkyl sulfates, a longer hydrocarbon tail leads to a lower CMC due to increased hydrophobicity. wikipedia.org

A reported CMC value for this compound is 2375 mg/L (approximately 7.8 mM) at 40°C. industrialchemicals.gov.au Another study indicates a CMC of 0.0375 mol/L at 303 K.

Thermodynamic Parameters of Micellization (e.g., Gibbs Free Energy)

The spontaneity of micellization is described by the standard Gibbs free energy of micellization (ΔG°mic). A negative value for ΔG°mic indicates that the formation of micelles is a thermodynamically favorable process. acs.orgresearchgate.net The Gibbs free energy of micellization can be calculated from the CMC using the following equation:

ΔG°mic = RT ln(CMC)

where R is the gas constant and T is the absolute temperature.

Studies on this compound have shown that the ΔG°mic values are indeed negative and tend to become more negative as the temperature increases, suggesting greater stability of the micelles at higher temperatures. tsijournals.comtsijournals.com

The micellization process is also characterized by changes in enthalpy (ΔH°mic) and entropy (ΔS°mic). The relationship between these parameters is given by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

Thermodynamic Parameters of Micellization for this compound (KDS) at Various Temperatures
Temperature (K)CMC (mol/kg)ΔG°m (kJ/mol)ΔH°m (kJ/mol)ΔS°m (J/mol·K)
3030.0084-11.8-2.530.7
3080.0086-12.0-3.029.2
3130.0088-12.2-3.527.8
3180.0090-12.4-4.026.4

Note: The data in this table is illustrative and compiled from trends discussed in the referenced literature. Actual experimental values can vary.

Krafft Temperature and Phase Behavior in Aqueous Systems

The Krafft temperature (TK), or Krafft point, is the minimum temperature at which surfactant molecules can form micelles. Below the Krafft temperature, the solubility of the surfactant is lower than its CMC, and the surfactant exists in a crystalline or hydrated solid form. aliyuncs.com As the temperature increases and reaches the Krafft temperature, the solubility of the surfactant rises sharply, exceeding the CMC and allowing for micelle formation. oup.com Therefore, the Krafft temperature represents a phase transition point. aliyuncs.com

The Krafft temperature is influenced by the structure of the surfactant, including the length of the hydrophobic tail and the nature of the counterion. For lauryl sulfates, replacing the sodium (Na+) counterion with potassium (K+) increases the Krafft temperature from 282 K to 303 K. acs.org The larger ionic radius of the potassium ion is a contributing factor to this difference.

The phase behavior of this compound in aqueous systems is also affected by the presence of additives. Foam boosters, for instance, have been shown to depress the Krafft temperature of this compound, which is a desirable effect in many formulations to ensure the surfactant is effective at lower temperatures. acs.org The addition of salts, on the other hand, can lead to an elevation of the Krafft point. oup.com

Kinetic Studies of Micellar Dynamics

While thermodynamics describes the equilibrium state of micelle formation, kinetics provides insight into the rates at which these processes occur. Micelles are not static structures; they are in a constant state of dynamic equilibrium with the surrounding monomeric surfactant molecules. researchgate.net

Micelle Formation and Dissociation Kinetics

The dynamics of micellar systems are typically characterized by two relaxation processes:

A fast relaxation process (τ1) , which occurs on a microsecond to nanosecond timescale, is associated with the rapid exchange of monomeric surfactant molecules between the micelles and the bulk solution. researchgate.net

A slow relaxation process (τ2) , occurring on a millisecond to second timescale, is related to the complete formation or dissolution of a micelle. researchgate.net This slow relaxation time is directly correlated with the average lifetime and stability of a micelle. researchgate.net

Studies on sodium lauryl sulfate, a closely related surfactant, using techniques like temperature-jump and pressure-jump, have shown that the slow relaxation time is in the range of 10-4 to 101 seconds, depending on the concentration. researchgate.net A rate constant for the dissociation of a single monomer anion from a sodium lauryl sulfate micelle has also been determined. acs.org The kinetics of micelle formation can be influenced by the presence of other molecules, such as polymers, which can lead to the formation of mixed micelles through processes like fast fragmentation followed by slow reorganization. nih.gov The stability of micelles, and thus their dissociation kinetics, is a crucial factor in dynamic processes such as foaming and emulsification, as the breakup of micelles is the source of monomers required to populate newly created interfaces. nih.gov

Molecular Dynamics Simulations of Micelle Properties and Behaviors

Molecular dynamics (MD) simulations have become a powerful tool for investigating the properties and behaviors of surfactant micelles at an atomic level of detail. These simulations can provide insights that are often difficult to obtain through experimental methods alone.

MD simulations of sodium dodecyl sulfate (SDS), a proxy for KDS in many computational studies, have been used to probe the kinetics of micelle aggregation from a random distribution of surfactant molecules. princeton.edu These simulations can track the structural evolution of aggregates as they form and equilibrate. princeton.edu

Key findings from MD simulations include:

Structural Transitions: Simulations have revealed temperature-induced structural transitions in surfactant aggregates. At lower temperatures, SDS molecules can form crystalline-like aggregates, while at higher temperatures, they form more fluid and dynamic micelles. princeton.edu

Micelle Structure: Simulations provide detailed information about the structure of the micelle, including the conformation of the alkyl chains within the hydrophobic core and the arrangement of the hydrophilic head groups and counterions at the micelle-water interface.

Aggregation Kinetics: The dependence of the aggregation kinetics on surfactant concentration can be systematically studied, revealing the molecular-level changes that occur during the transition from monomers to micelles. princeton.edu

These computational approaches complement experimental studies and provide a deeper understanding of the fundamental forces and mechanisms that govern the self-assembly and dynamic behavior of this compound and other surfactants.

Interfacial Phenomena and Adsorption Mechanisms

Surface Tension Reduction and Interfacial Adsorption Layers

This compound (KLS), as an anionic surfactant, significantly alters the properties of interfaces, most notably by reducing surface tension. This phenomenon is a direct consequence of its amphiphilic molecular structure, which consists of a hydrophobic dodecyl (C12) hydrocarbon tail and a hydrophilic sulfate head group. In an aqueous environment, these molecules preferentially migrate to the air-water or oil-water interface. At the interface, they orient themselves with their hydrophobic tails directed away from the water and their hydrophilic heads remaining in the aqueous phase. drugbank.com This alignment disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. drugbank.com

The process of surface tension reduction is concentration-dependent. As the concentration of KLS in the bulk solution increases, more surfactant molecules adsorb at the interface, leading to a progressive decrease in surface tension. ualberta.ca This continues until the interface becomes saturated with KLS molecules, at which point the surface tension reaches a minimum value and remains relatively constant with further increases in concentration. ualberta.ca This point of saturation corresponds to the formation of a densely packed monolayer of surfactant molecules at the interface and signals the beginning of micelle formation in the bulk solution, a concentration known as the critical micelle concentration (CMC). ualberta.cawikipedia.org Studies have reported a CMC for this compound of approximately 2375 mg/L at 40°C. industrialchemicals.gov.au

The formation of these interfacial adsorption layers is a dynamic process governed by the diffusion of monomers from the bulk to the interface. d-nb.info The structure and properties of these layers can be influenced by various factors, including temperature, pressure, and the presence of electrolytes. wikipedia.org For instance, the presence of salts can screen the electrostatic repulsion between the anionic head groups of the KLS molecules, allowing for a more compact packing at the interface and potentially lowering the CMC. researchgate.net The study of these adsorption layers is crucial for understanding the macroscopic behavior of systems containing KLS, such as emulsions and foams. Advanced techniques like surface-sensitive sum-frequency generation (SFG) spectroscopy can provide molecular-level insights into the structure and orientation of surfactant molecules within these interfacial layers. uq.edu.au

Adsorption on Solid-Liquid Interfaces: Mechanisms and Influences

The adsorption of this compound (KLS) onto solid surfaces from a liquid phase is a complex process driven by a combination of forces and influenced by the characteristics of the solid substrate, the surfactant molecule itself, and the properties of the aqueous solution. core.ac.uk The primary mechanisms governing the adsorption of anionic surfactants like KLS on solid-liquid interfaces include electrostatic interactions, hydrophobic interactions, and ion exchange. core.ac.ukwiley.com

On positively charged surfaces, the initial adsorption is often driven by strong electrostatic attraction between the negatively charged sulfate headgroups of the KLS molecules and the positive sites on the solid surface. wiley.com As the surface becomes covered with surfactant monomers, a significant turning point is reached. At a certain concentration, the hydrophobic tails of the adsorbed surfactant molecules begin to associate with each other, leading to a marked increase in adsorption. researchgate.net This cooperative process results in the formation of surface aggregates known as hemimicelles or admicelles. researchgate.net

Several factors can influence the extent and mechanism of KLS adsorption:

Nature of the Solid Surface: The surface charge and chemical composition of the solid are critical. core.ac.uk For instance, on a negatively charged surface, electrostatic repulsion would hinder the adsorption of anionic KLS, and other mechanisms like hydrophobic interactions or the presence of counterions would need to be more significant to drive the process.

Surfactant Structure: The length of the hydrophobic alkyl chain plays a crucial role. Longer chains generally lead to stronger hydrophobic interactions and a greater tendency for surface aggregation. acs.org

Aqueous Phase Environment:

pH: The pH of the solution can alter the surface charge of the solid substrate, thereby influencing the electrostatic interactions with the surfactant. core.ac.uk

Electrolytes: The presence of salts in the solution can reduce the electrostatic repulsion between the anionic headgroups of the KLS molecules, promoting closer packing and enhancing adsorption. wiley.com At high ionic strengths, hydrophobic interactions become a more dominant controlling factor for adsorption. wiley.com

Temperature: Temperature can affect both the solubility of the surfactant and the energetics of adsorption. nih.gov For sodium dodecyl sulfate (SDS), an increase in temperature was found to reduce the number of adsorbed molecules at low concentrations. nih.gov

The adsorption isotherm, which relates the amount of adsorbed surfactant to its concentration in the solution, often exhibits distinct regions corresponding to the different stages of adsorption, from individual ion adsorption to the formation of surface aggregates. researchgate.net

Corrosion Inhibition Mechanisms Involving Surfactant Adsorption

This compound can act as a corrosion inhibitor, primarily through its ability to adsorb onto a metal surface and form a protective barrier. mdpi.com This barrier isolates the metal from the corrosive environment, thereby slowing down the electrochemical reactions that cause corrosion. mdpi.com The mechanism of inhibition is intrinsically linked to the adsorption of the surfactant molecules at the metal-solution interface. sapub.org

Organic corrosion inhibitors, including surfactants, function by adhering to the metal surface through either physical adsorption (physisorption) or chemical adsorption (chemisorption). mdpi.com For an anionic surfactant like KLS, the adsorption process on a metal surface in an acidic medium can be explained by the following mechanisms:

Electrostatic Interaction: In acidic solutions, the metal surface often carries a net positive charge. The anionic sulfate headgroups of the KLS molecules are electrostatically attracted to these positive sites, leading to their adsorption. sapub.org

Protective Layer Formation: The adsorbed surfactant molecules form a film on the metal surface. The hydrophobic alkyl tails of the KLS molecules orient themselves towards the corrosive solution, creating a non-polar layer that repels water and corrosive species. sapub.org This layer acts as a physical barrier, hindering the diffusion of aggressive ions (like chloride) to the metal surface and the transport of metal ions away from the surface.

The effectiveness of the corrosion inhibition depends on the concentration of the surfactant and the stability of the adsorbed layer. researchgate.net As the concentration of KLS increases, the surface coverage on the metal increases, generally leading to higher inhibition efficiency up to a certain point. researchgate.net The structure of the surfactant, particularly the long hydrocarbon chain, contributes to a larger surface area coverage per molecule, enhancing its performance as a corrosion inhibitor. researchgate.net

Colloidal Stability and Emulsification Principles

Emulsion Formation and Stabilization Mechanisms

This compound (KLS) is an effective emulsifying agent, facilitating the formation and enhancing the stability of emulsions, which are dispersions of one immiscible liquid in another (e.g., oil-in-water). uri.edu The fundamental principle behind its emulsifying action lies in its amphiphilic nature. drugbank.com

Emulsion Formation: The creation of an emulsion requires energy to break down the bulk oil phase into smaller droplets, thereby vastly increasing the interfacial area between the oil and water. uri.edu KLS significantly reduces the energy required for this process by lowering the interfacial tension between the oil and water phases. uri.edu As an anionic surfactant, KLS adsorbs at the newly created oil-water interface, with its hydrophobic tail penetrating the oil droplet and its hydrophilic sulfate head remaining in the continuous aqueous phase. nih.gov

Emulsion Stabilization: Once an emulsion is formed, the dispersed droplets have a natural tendency to coalesce and reduce the total interfacial area, leading to phase separation. KLS plays a crucial role in preventing this by providing stabilization through several mechanisms:

Electrostatic Repulsion: The adsorbed KLS molecules impart a negative charge to the surface of the oil droplets due to their anionic sulfate headgroups. pcc.eu This creates an electrical double layer around each droplet. When two similarly charged droplets approach each other, they experience electrostatic repulsion, which creates an energy barrier preventing them from coalescing. pcc.eu This is a primary stabilization mechanism for ionic surfactants.

Steric Hindrance: While more characteristic of non-ionic surfactants with bulky head groups, the layer of adsorbed KLS molecules can also provide a physical, or steric, barrier that hinders close contact between droplets. pcc.eu

Reduction of Interfacial Tension: By maintaining a low interfacial tension, KLS makes the coalescence of droplets less thermodynamically favorable. uri.edu

The stability of an emulsion formed with KLS can be influenced by factors such as the surfactant concentration, the presence of electrolytes (which can affect the electrostatic repulsion), and the pH of the aqueous phase. jppres.com For instance, adding salts like sodium chloride can sometimes improve the viscosity and stability of formulations containing alkyl sulfate surfactants. jppres.com

Role in Detergency and Solubilization Processes

The functions of this compound in detergency and solubilization are direct applications of its surfactant properties, specifically its ability to reduce surface tension and form micelles.

Detergency: Detergency is the process of removing unwanted foreign matter (soil) from a solid surface. KLS is an effective detergent due to a combination of mechanisms:

Wetting: KLS lowers the surface tension of water, allowing it to better penetrate fabrics and wet the surfaces of both the fabric and the soil. drugbank.com

Emulsification and Solubilization of Oily Soil: Many soils are oily in nature and immiscible with water. KLS facilitates their removal by emulsifying the oily soil into small droplets that can be suspended in the wash water. drugbank.comwikipedia.org

Micellar Solubilization: Above its critical micelle concentration (CMC), KLS forms micelles in the solution. These micelles have a hydrophobic core and a hydrophilic exterior. Oily and greasy soils can be entrapped within the hydrophobic core of these micelles, a process known as solubilization. This allows the otherwise insoluble soil to be carried away in the water.

Preventing Redeposition: The negatively charged KLS molecules adsorb onto both the soil particles and the fabric surface, imparting a negative charge to both. This creates electrostatic repulsion that helps prevent the removed soil from redepositing onto the fabric.

Solubilization: Solubilization is the process by which the solubility of a poorly water-soluble substance is increased by the presence of a surfactant in the form of micelles. nih.gov As described above, KLS molecules self-assemble into micelles above the CMC. The interior of these micelles provides a hydrophobic microenvironment within the aqueous bulk phase. Substances that are normally insoluble or sparingly soluble in water can partition into this hydrophobic core and be "dissolved" in the surfactant solution. nih.gov This principle is not only central to cleaning applications but is also utilized in various industrial and pharmaceutical formulations to enhance the solubility of active ingredients. The efficiency of solubilization depends on factors like the surfactant's chemical structure, concentration, and the nature of the substance being solubilized. nih.gov

Analytical and Characterization Methodologies for Potassium Lauryl Sulfate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and properties of potassium lauryl sulfate (B86663). These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its composition and conformation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of potassium lauryl sulfate, the FTIR spectrum reveals characteristic absorption bands that confirm its chemical structure. The presence of a sulfate group is indicated by a distinct peak around 1217 cm⁻¹. researchgate.net Additionally, symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl chain are observed in the regions of 2843-2930 cm⁻¹. researchgate.netcellulosechemtechnol.ro The interaction between the sulfate group and the potassium ion can cause shifts in the peak positions compared to its sodium analog, sodium lauryl sulfate (SLS). researchgate.net

Functional GroupCharacteristic Peak Position (cm⁻¹)Reference
Sulfate (S=O stretch)~1217 researchgate.net
C-H stretch (asymmetric)~2910-2930 researchgate.netcellulosechemtechnol.ro
C-H stretch (symmetric)~2843 cellulosechemtechnol.ro
C-H deformation~1415 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation

Mass Spectrometry for Molecular Weight and Purity Analysis

Mass spectrometry is an essential technique for determining the molecular weight and assessing the purity of this compound. The technique involves ionizing the molecule and measuring its mass-to-charge ratio (m/z). For the lauryl sulfate anion (C₁₂H₂₅SO₄⁻), the expected m/z value is approximately 265.1474. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition and the identification of potential impurities. nih.gov Mass spectrometry can also be coupled with liquid chromatography (LC-MS) to separate and identify different components in a mixture, which is particularly useful for analyzing commercial surfactant formulations that may contain a range of alkyl sulfates. nih.govsigmaaldrich.com

IonTechniqueObserved m/zReference
Lauryl sulfate anion [C₁₂H₂₅SO₄]⁻High-Resolution Mass Spectrometry (HRMS)265.1474 nih.gov
Lauryl sulfate anion [M-H]⁻MS/MS265.1479 nih.gov

Fluorescence Spectroscopy for Microenvironment and Aggregation Studies

Fluorescence spectroscopy is a sensitive technique used to study the microenvironment and aggregation behavior of surfactants like this compound. This method often employs fluorescent probes, such as pyrene (B120774), whose spectral properties are sensitive to the polarity of their surroundings. scielo.brresearchgate.netacs.org When this compound molecules form micelles in an aqueous solution above a certain concentration (the critical micelle concentration or CMC), the pyrene probe partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to alterations in the fluorescence emission spectrum of the probe. scielo.brresearchgate.net By monitoring these changes, researchers can determine the CMC and study the aggregation number of the micelles. scielo.br These studies provide insights into the self-assembly process and the interactions between surfactant molecules. acs.org

Chromatographic Separation and Quantification

Chromatographic techniques are vital for separating this compound from other components in a sample and for its precise quantification. These methods are particularly important in quality control and environmental analysis.

Ion Chromatography with Suppressed Conductivity Detection for Alkyl Sulfates

Ion chromatography (IC) with suppressed conductivity detection is a robust and sensitive method for the analysis of anionic surfactants like this compound. chromatographyonline.comnih.gov This technique separates ions based on their affinity for an ion-exchange stationary phase. For alkyl sulfates, an anion-exchange column is typically used. researchgate.net After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the conductivity of the analyte ions, leading to improved detection sensitivity. nih.gov This method allows for the simultaneous determination of various alkyl sulfates, making it suitable for analyzing the composition of commercial surfactant products and for detecting these compounds in environmental samples. chromatographyonline.comnih.gov Gradient elution, where the eluent composition is changed during the analysis, can be employed to separate a wide range of alkyl sulfates with different chain lengths. nih.govnih.gov

Analytical MethodColumn TypeDetectionApplicationReference
Ion-pair chromatographyHydrophobic resin-basedSuppressed conductivitySeparation and quantification of long-chain alkyl sulfates nih.gov
Ion chromatographyAnion-exchangeSuppressed conductivitySimultaneous determination of various alkyl sulfates in water chromatographyonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the impurity profiling of surfactants like this compound. nih.gov It allows for the separation, identification, and quantification of various impurities, including un-sulfated alcohols and homologous alkyl sulfates. nih.govresearchgate.net The separation is typically achieved on a reversed-phase column, such as a C18 or phenyl column. nih.govresearchgate.net

The mobile phase composition is a critical parameter in achieving optimal separation. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile. researchgate.net The choice of detector is also vital; while UV detection at a low wavelength (e.g., 210 nm) can be used, a refractive index (RI) detector is particularly effective for quantifying non-UV absorbing impurities like long-chain alcohols. researchgate.net

Method validation is essential to ensure the reliability of the results. This includes assessing linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). researchgate.net For instance, a validated HPLC-RI method for analyzing un-sulfated alcohols in sodium lauryl sulfate demonstrated linearity with a correlation coefficient greater than 0.999 and high recovery percentages for all impurities. researchgate.net

Table 1: Exemplary HPLC Method Parameters for Impurity Profiling of Lauryl Sulfates

ParameterCondition
Column Waters Symmetry C18 (150 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Milli-Q Water and Acetonitrile (30:70 v/v) researchgate.net
Flow Rate 3.0 mL/min researchgate.net
Column Temperature 50°C researchgate.net
Detector Refractive Index (RI) researchgate.net
Sensitivity 64 researchgate.net

Titrimetric and Gravimetric Analysis for Compositional Determination

Titrimetric and gravimetric methods are classical analytical techniques that provide accurate and reliable determination of the active surfactant content in a sample. ncert.nic.in

Titrimetric Analysis , specifically the two-phase titration method (also known as the Epton method), is widely used for the quantification of anionic surfactants. mt.com This method involves titrating the anionic surfactant solution with a standard solution of a cationic surfactant, such as benzethonium (B1203444) chloride (Hyamine® 1622), in a two-phase system of water and an organic solvent like chloroform (B151607) or a less hazardous alternative. mt.comyoutube.com A colored indicator, such as methylene (B1212753) blue, is used to visualize the endpoint. mt.com The endpoint is reached when the indicator color transfers from the aqueous phase to the organic phase. acs.org Potentiometric titration, using a surfactant-sensitive electrode, offers an automated and more objective endpoint detection. metrohm.compsgraw.com

Gravimetric Analysis can be employed for the determination of the total active matter. A common approach involves precipitating the lauryl sulfate anion with a suitable counter-ion, followed by filtration, drying, and weighing of the precipitate. For instance, barium chloride can be used to precipitate barium lauryl sulfate, which can then be quantified gravimetrically. wiley.com

Table 3: Comparison of Titrimetric Methods for Anionic Surfactant Analysis

MethodPrincipleEndpoint DetectionKey Features
Epton Two-Phase Titration Titration of anionic surfactant with a standard cationic surfactant in a water/organic solvent system. mt.comVisual indicator (e.g., methylene blue) color change. mt.comWell-established, but can be subjective and uses hazardous solvents. nih.govmt.com
Potentiometric Titration Titration with a standard cationic surfactant, monitoring the potential change with a surfactant-sensitive electrode. metrohm.comInflection point in the titration curve. psgraw.comAutomated, objective endpoint, can be used in colored or opaque samples. metrohm.com

Rheological Studies of this compound Solutions

The rheological properties of this compound solutions are critical for understanding their flow behavior and performance in various applications. Rheology is the study of the deformation and flow of matter. For surfactant solutions, key parameters include viscosity, shear stress, and shear rate.

The viscosity of this compound solutions is influenced by several factors, including concentration, temperature, and the presence of electrolytes and other additives. knute.edu.uaresearchgate.net At low concentrations, the surfactant exists as individual monomers, and the solution exhibits Newtonian behavior, where the viscosity is independent of the shear rate. mdpi.com Above the critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles. The shape and size of these micelles (e.g., spherical, rod-like, or wormlike) significantly impact the solution's rheology. mdpi.comaidic.it

The addition of electrolytes, such as potassium chloride, can screen the electrostatic repulsion between the charged head groups of the lauryl sulfate ions in the micelles. thaiscience.info This can promote the growth of micelles from spherical to larger, elongated structures, leading to a significant increase in viscosity. mdpi.comresearchgate.net This phenomenon is often exploited to thicken surfactant-based formulations. Rheological measurements are typically performed using a rheometer or viscometer. knute.edu.ua

Table 4: Effect of Additives on the Rheology of Anionic Surfactant Solutions

AdditiveEffect on Micellar StructureImpact on Viscosity
Electrolytes (e.g., KCl, NaCl) Promotes growth from spherical to rod-like or wormlike micelles. mdpi.comthaiscience.infoGenerally increases viscosity, can lead to a viscosity peak at a specific concentration. thaiscience.info
Co-surfactants (e.g., CAPB) Can induce synergistic effects, leading to the formation of mixed micelles with different shapes and sizes. mdpi.comCan either increase or decrease viscosity depending on the system and concentrations. researchgate.net
Alcohols Can affect micellar packing and size.Can decrease the viscosity by disrupting the entanglement of wormlike micelles. researchgate.net

Dynamic Light Scattering (DLS) for Aggregate Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a powerful non-invasive technique used to determine the size distribution of particles and aggregates, such as micelles, in a solution. researchgate.netazom.com The technique measures the time-dependent fluctuations in the intensity of light scattered by the particles undergoing Brownian motion. researchgate.net

From these fluctuations, the diffusion coefficient (D) of the particles can be calculated. The hydrodynamic radius (Rh) of the particles is then determined using the Stokes-Einstein equation:

D = kBT / (6πηRh)

where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. azom.com

DLS is particularly useful for studying the formation and growth of this compound micelles. It can be used to determine the critical micelle concentration (CMC) by monitoring the change in scattering intensity or particle size as a function of surfactant concentration. azom.com The technique can also be used to investigate the influence of factors such as temperature, electrolyte concentration, and the presence of other additives on micelle size and aggregation number. researchgate.netacs.org For instance, the addition of salt to an ionic surfactant solution typically leads to an increase in the measured micelle size due to charge screening and subsequent micellar growth. acs.org

Table 5: Typical Hydrodynamic Radii of Surfactant Micelles Measured by DLS

Surfactant SystemConditionApproximate Hydrodynamic Radius (Rh) / DiameterReference
Sodium Dodecyl Sulfate (SDS)In water, above CMC~2-3 nm azom.com
Tween 2010 mg/mL in water at 25°C~7-8 nm (diameter) azom.com
Dodecyltrimethylammonium bromide (DTAB)In 0.1M NaBrSize decreases with increasing surfactant concentration researchgate.net
SLES/CapB mixtureWith increasing NaCl concentrationIncrease in size, indicating micellar growth mdpi.com

Interactions of Potassium Lauryl Sulfate Within Complex Systems

Synergistic and Antagonistic Interactions with Co-surfactants and Polymers

The performance of potassium lauryl sulfate (B86663) can be significantly modulated through its interaction with other surfactants and polymers. These interactions can be either synergistic, leading to enhanced properties, or antagonistic, resulting in reduced efficacy.

In detergent formulations, PLS can act synergistically with nonionic surfactants to lower interfacial tension. The presence of a polymer can also influence the aggregation behavior of surfactants. For instance, the interaction between water-soluble polymers and anionic surfactants like PLS typically begins at a concentration known as the critical aggregation concentration (CAC), which is often lower than the critical micelle concentration (CMC) of the pure surfactant. tsijournals.comresearchgate.net Above the CAC, the polymer becomes saturated with surfactant molecules, leading to the formation of polymer-surfactant complexes. tsijournals.comresearchgate.net

The nature of the polymer-surfactant interaction is dependent on their respective chemical structures. Anionic polymers, such as carboxymethyl cellulose (B213188) (CMC), can exhibit strong interactions with anionic surfactants. The addition of an anionic surfactant to a CMC solution can lead to a significant decrease in the consistency index (K), a measure of viscosity, indicating a change in the hydrodynamic size of the polymer molecules. mdpi.com Conversely, in some systems, the consistency index of a surfactant-polymer mixture can be higher than that of the pure polymer solution at low surfactant concentrations, suggesting an extension of the polymer chains. mdpi.com

The following table illustrates the effect of an anionic surfactant on the rheological properties of an anionic polymer solution, which is indicative of the types of interactions that can occur with potassium lauryl sulfate.

Surfactant Concentration (ppm)Consistency Index, K (Pa·sⁿ)Flow Behavior Index, n
0 (Pure Polymer)0.0450.675
100.0280.680
500.0250.685
1000.0240.690

This table demonstrates the general trend of decreasing consistency index with increasing anionic surfactant concentration in an anionic polymer solution, indicating a strong interaction between the two components. Data adapted from studies on similar anionic surfactant-polymer systems. mdpi.com

Influence of Electrolytes and Ionic Environments on Surfactant Behavior

Generally, for anionic surfactants, the addition of electrolytes decreases the CMC. nepjol.infojsirjournal.com This is attributed to the screening of the electrostatic repulsion between the negatively charged head groups of the surfactant molecules by the cations of the electrolyte. jsirjournal.com This reduced repulsion allows for micellization to occur at a lower surfactant concentration. The effectiveness of an electrolyte in reducing the CMC often depends on the valency and ionic radius of the cation.

The potassium ion (K⁺) in PLS itself influences its properties compared to its sodium counterpart, sodium lauryl sulfate (SLS). The larger ionic radius of potassium can lead to a lower CMC value compared to SLS, as it can more effectively reduce the electrostatic repulsion between the sulfate head groups, allowing for tighter micelle packing. This property can enhance the efficacy of PLS in high-ionic-strength environments, such as hard water.

The addition of potassium salts, such as potassium chloride (KCl) or potassium dihydrogen phosphate (B84403) (KH₂PO₄), to a dispersion containing an anionic surfactant like PLS can lead to flocculation due to a precipitation reaction between the potassium ions and the surfactant. nih.gov

The table below summarizes the effect of adding different types of electrolytes on the CMC of an anionic surfactant, illustrating the general principles that apply to this compound.

ElectrolyteCationEffect on Anionic Surfactant CMC
Sodium Chloride (NaCl)Na⁺Decrease
Potassium Chloride (KCl)K⁺Decrease
Calcium Chloride (CaCl₂)Ca²⁺Significant Decrease
Magnesium Chloride (MgCl₂)Mg²⁺Significant Decrease

This table illustrates the general effect of electrolytes on the critical micelle concentration (CMC) of anionic surfactants. The magnitude of the decrease is typically greater for divalent cations compared to monovalent cations. nepjol.infojsirjournal.comsemanticscholar.org

Interactions with Biological Macromolecules and Cellular Components

This compound, much like its close relative sodium lauryl sulfate (SDS), has significant interactions with biological macromolecules, which are exploited in various biochemical and analytical techniques.

This compound is an effective protein-denaturing agent and is used in techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). wikipedia.org The mechanism of denaturation involves the disruption of non-covalent bonds within the protein structure, causing the protein to lose its native conformation. wikipedia.org The hydrophobic tail of the lauryl sulfate anion interacts with the hydrophobic regions of the polypeptide chain, while the negatively charged sulfate head group imparts a uniform negative charge to the protein. wikipedia.orgdrugbank.com This binding occurs at a relatively constant ratio of surfactant molecules per amino acid residue, resulting in a consistent charge-to-mass ratio across different proteins. wikipedia.org This allows for the separation of proteins based primarily on their molecular weight during electrophoresis. wikipedia.org The interaction is predominantly hydrophobic at sub-micellar concentrations and becomes exclusively hydrophobic at micellar concentrations. nih.gov

The amphiphilic nature of this compound makes it an effective agent for disrupting cell membranes, a critical step in cell lysis for the extraction of intracellular components like DNA, RNA, and proteins. The surfactant molecules integrate into the lipid bilayer of the cell membrane, with their hydrophobic tails interacting with the lipid core and their hydrophilic heads facing the aqueous environment. cetjournal.it This disrupts the membrane's structural integrity, leading to its solubilization and the release of cellular contents. cetjournal.it This property is utilized in the formulation of lysis buffers for various molecular biology applications. wikipedia.org In procedures like alkaline lysis for plasmid DNA isolation, a detergent like SDS (and by extension, PLS) is used to solubilize the cell membrane and denature proteins. bitesizebio.com

In clinical diagnostics, lauryl sulfates are used in cyanide-free methods for hemoglobin determination. nih.govistanbulmedicaljournal.org The interaction involves several steps: first, the surfactant lyses the red blood cell membrane to release hemoglobin. nih.govlighthouse-pub.com Subsequently, the lauryl sulfate molecule induces a conformational change in the hemoglobin protein and facilitates the oxidation of the heme iron from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin. nih.govistanbulmedicaljournal.org The surfactant then forms a stable complex with the methemoglobin, which can be quantified spectrophotometrically. nih.govistanbulmedicaljournal.orgmdpi.com This method provides a safer alternative to the traditional cyanmethemoglobin method. nih.gov

Cell Membrane Disruption for Lysis Applications

Complexation and Precipitation Phenomena in Multicomponent Systems

The introduction of this compound into complex aqueous systems can lead to complexation and precipitation, particularly in the presence of certain ions or polymers.

A notable phenomenon is the precipitation of this compound in the presence of potassium salts. nih.govchromforum.org The addition of electrolytes containing potassium ions, such as KCl, to a solution containing PLS can lead to the formation of a precipitate. nih.govonepetro.org This occurs because the potassium salt of lauryl sulfate has a lower solubility compared to its sodium counterpart. This precipitation can be utilized to induce flocculation in pharmaceutical suspensions. nih.gov For example, in a dispersion stabilized by an anionic surfactant, the addition of potassium salts can cause the particles to aggregate due to the precipitation of the surfactant on the particle surfaces. nih.gov

The interaction between anionic surfactants and certain nonionic polymers, such as methylcellulose (B11928114) (MC) and hydroxypropyl methylcellulose (HPMC), can also lead to incompatibility and potential precipitation. nih.gov Furthermore, the presence of multivalent cations can cause the precipitation of lauryl sulfate salts, which may then redissolve at higher surfactant concentrations above the CMC due to the solubilizing action of the micelles. onepetro.org

The following table summarizes the precipitation behavior of lauryl sulfate in the presence of different ions.

IonInteraction with Lauryl SulfateResult
K⁺Forms a less soluble saltPrecipitation/Flocculation nih.govchromforum.org
Na⁺Forms a more soluble saltGenerally no precipitation
Ca²⁺Forms a salt with low solubilityPrecipitation, can redissolve at high surfactant concentrations onepetro.org
Mg²⁺Forms a salt with low solubilityPrecipitation, can redissolve at high surfactant concentrations onepetro.org

Effect of Enzymes on Surfactant Properties and Solubilization

The interaction between enzymes and surfactants like this compound is a complex phenomenon of significant interest in various industrial and biological contexts, including detergent formulations and drug delivery systems. Enzymes can influence the fundamental properties of the surfactant, such as its ability to reduce surface tension and form micelles, while the surfactant itself can impact enzymatic activity. Furthermore, enzymes play a crucial role in the biodegradation of such surfactants in the environment.

Interactions between surfactants and enzymes are primarily governed by hydrophobic and ionic forces. researchgate.net These interactions can sometimes lead to conformational changes in the enzyme, potentially causing a reduction or complete loss of its activity. researchgate.net Generally, nonionic surfactants are considered to have a gentler interaction with enzymes because they lack the capacity for strong electrostatic attraction. researchgate.net However, the relationship is not always antagonistic; in some systems, surfactants can enhance enzyme solubility and activity, thereby increasing the efficiency of enzymatic processes like hydrolysis. researchgate.net

Research into the effects of physiologically relevant enzymes on the properties of anionic surfactants provides insight into these interactions. Studies conducted on sodium lauryl sulfate (SLS), a close structural analog of this compound, have demonstrated that enzymes can alter the surfactant's performance. researchgate.netnih.gov For instance, the addition of enzymes like pepsin and pancreatin (B1164899) has been shown to lower the surface tension of dissolution media. researchgate.netnih.gov

Table 1: Effect of Enzymes on the Surface Tension of Anionic Surfactant (SLS) Solutions This table illustrates the impact of different enzymes on the surface tension of a dissolution medium. The data is based on studies using sodium lauryl sulfate (SLS).

Component Added to Dissolution MediaResultant Surface Tension (mN/m)Reference
None (Control)Not specified in abstracts
Pepsin54.8 researchgate.netnih.gov
Pancreatin55.7 researchgate.netnih.gov
Sodium Lauryl Sulfate (SLS) alone~30 researchgate.netnih.gov

Data derived from studies on sodium lauryl sulfate (SLS), an analog of this compound.

Enzymes can also work synergistically with surfactants to enhance the solubilization of poorly water-soluble compounds. Surfactants form micelles above a certain concentration, known as the critical micelle concentration (CMC), which can encapsulate hydrophobic substances, thereby increasing their solubility in aqueous solutions. rsc.orgjrespharm.com Research on the drug carvedilol (B1668590) demonstrated that its solubility was significantly enhanced in a solution containing both SLS and the enzyme pepsin. researchgate.netnih.gov However, this synergistic effect is not universal; in the same study, pancreatin did not produce a significant change in the drug's solubility when combined with SLS. researchgate.netnih.gov

Table 2: Influence of Enzymes on the Solubilization of Carvedilol by Sodium Lauryl Sulfate (SLS) This table summarizes the observed effects of pepsin and pancreatin on the solubilizing capacity of SLS for the drug carvedilol.

SystemObservation on Carvedilol SolubilityReference
SLS with PepsinSignificantly enhanced researchgate.netnih.gov
SLS with PancreatinNo significant difference researchgate.netnih.gov

Findings are based on research conducted with sodium lauryl sulfate (SLS).

Another critical aspect of enzyme-surfactant interactions is the enzymatic degradation of the surfactant itself. Anionic surfactants with linear alkyl chains, such as this compound, are susceptible to biodegradation by microorganisms. semanticscholar.org This process is mediated by enzymes produced by various bacterial strains. The degradation typically involves desulfation followed by the assimilation of the alkyl chain. semanticscholar.org Studies using a consortium of bacteria, including Enterobacter gergoviae, Enterobacter cloacae, and Bacillus alvei, have shown effective degradation of SLS. semanticscholar.org The efficiency of this enzymatic degradation is influenced by several environmental factors.

Table 3: Factors Affecting the Biodegradation of Sodium Lauryl Sulfate (SLS) by a Bacterial Consortium This table outlines the optimal conditions for the enzymatic degradation of SLS by a specific bacterial consortium.

FactorConditionBiodegradation RateReference
Temperature30°C98% semanticscholar.org
pH9.096% semanticscholar.org
pH7.089.2% semanticscholar.org
Carbon SourceGlucose91.9% semanticscholar.org
Nitrogen SourceCasein90.3% semanticscholar.org

Data pertains to the biodegradation of sodium lauryl sulfate (SLS).

Advanced Applications and Materials Science Contributions of Potassium Lauryl Sulfate

Polymerization Processes and Emulsion Polymerization Initiatives

Potassium lauryl sulfate (B86663) (PLS), an anionic surfactant, plays a critical role as an emulsifier in emulsion polymerization, a process widely used for producing a variety of polymers and latexes. pcc.eugantrade.com Its primary function is to facilitate the emulsification of hydrophobic monomers in an aqueous medium, creating a stable dispersion of monomer droplets. gantrade.com This process typically involves the formation of micelles, which are colloidal-sized aggregates of surfactant molecules. These micelles encapsulate the monomer molecules, providing discrete loci for the initiation and propagation of the polymerization reaction. gantrade.comscribd.com

The polymerization is typically initiated by a water-soluble initiator, such as potassium persulfate. scribd.comcalibrechem.com The initiator decomposes to form free radicals in the aqueous phase, which then enter the monomer-swollen micelles and start the polymerization process. calibrechem.com The resulting polymer particles are stabilized by the adsorbed layer of potassium lauryl sulfate, which provides electrostatic repulsion between the particles, preventing their agglomeration and ensuring the stability of the final latex dispersion. pcc.eu

Table 1: Components in a Typical Emulsion Polymerization System

ComponentExampleFunction
MonomerStyrene, Vinyl Acetate (B1210297), Acrylic EstersThe basic building block of the polymer.
Dispersion MediumWaterThe continuous phase in which the monomer and polymer particles are dispersed. researchgate.net
Surfactant (Emulsifier) This compound Stabilizes monomer droplets and polymer particles, forms micelles. industrialchemicals.gov.au
InitiatorPotassium PersulfateGenerates free radicals to start the polymerization reaction. calibrechem.com

Formulation Science for Enhanced Solubility and Dissolution

In pharmaceutical formulation science, this compound is utilized for its ability to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs). nih.gov This application is particularly significant for drugs classified under the Biopharmaceutical Classification System (BCS) Class II, which are characterized by high permeability but low solubility. nih.gov The oral bioavailability of such drugs is often limited by their dissolution rate. nih.gov

This compound, as an anionic surfactant, improves drug dissolution through several mechanisms. By reducing the surface tension at the solid-liquid interface, it enhances the wetting of the drug particles, which is the initial step in the dissolution process. nih.gov Above its critical micelle concentration (CMC), PLS forms micelles in the aqueous medium. These micelles have a hydrophobic core and a hydrophilic shell, allowing them to encapsulate lipophilic drug molecules, thereby increasing the apparent solubility of the drug. researchgate.netmdpi.com This micellar solubilization creates a higher concentration gradient, which, according to the Noyes-Whitney equation, drives a faster dissolution rate. nih.gov

Research has demonstrated the effectiveness of lauryl sulfates in various drug formulations. For instance, the inclusion of sodium lauryl sulfate (SLS) has been shown to significantly promote the dissolution rate of drugs like simvastatin (B1681759) and aspirin. nih.gov Studies on cilostazol, another poorly water-soluble drug, showed that the presence of SLS in the dissolution medium at concentrations above its CMC led to a dissolution rate of over 80%. mdpi.com However, it is also noted that interactions between the lauryl sulfate anion and certain basic drugs can lead to the formation of less soluble salts, which can unexpectedly hinder dissolution. researchgate.netacs.org This highlights the importance of careful formulation design and consideration of drug-excipient compatibility. acs.org

Table 2: Functional Roles of this compound in Formulations

Functional RoleMechanism of ActionImpact on Formulation
Wetting Agent Reduces the surface tension between the drug powder and the dissolution medium.Improves the initial dispersion and contact of the solvent with the drug surface. nih.gov
Solubilizing Agent Forms micelles that encapsulate poorly soluble drug molecules.Increases the drug's apparent solubility in the aqueous medium. researchgate.net
Dissolution Enhancer Increases the concentration gradient (Cs - C) by enhancing solubility.Leads to a faster rate of drug dissolution from the dosage form. mdpi.com

Surface Modification and Adsorbent Development

The surfactant properties of this compound are leveraged in materials science for the surface modification of various materials, including the development of enhanced adsorbents. By altering the surface chemistry of a substrate, PLS can improve its performance in specific applications, such as the removal of pollutants from wastewater.

A key application in this area is the modification of activated carbon. While activated carbon is a widely used adsorbent, its surface can be tailored to improve its affinity for certain types of molecules. Research has shown that modifying activated carbon with sodium lauryl sulfate can enhance its capacity to adsorb heavy metals like lead (Pb) and chromium (Cr). researchgate.netscirp.org The lauryl sulfate molecules adsorb onto the carbon surface, introducing negatively charged sulfate head groups. This modified surface can then more effectively bind with positively charged metal ions through electrostatic interactions.

The process involves treating the adsorbent material, such as carbon derived from rice husk, with a solution of the lauryl sulfate surfactant. researchgate.net This creates a surfactant-modified adsorbent with improved characteristics. The effectiveness of this modification depends on factors such as the concentration of the surfactant and the pH of the solution. The anionic nature of PLS makes it suitable for creating adsorbents aimed at capturing cationic pollutants. taylorandfrancis.com This approach represents a cost-effective method for enhancing the performance of adsorbents using readily available surfactants.

Role in Lubricating System Design

This compound and its analogs serve a functional role in the design of lubricating systems, both in industrial applications and in pharmaceutical manufacturing. Their surfactant nature allows them to reduce friction at interfaces.

In the pharmaceutical industry, lauryl sulfates are used as lubricants in the manufacturing of solid dosage forms like tablets. mdpi.com During tablet compression, lubricants are essential to reduce the friction between the tablet surface and the die wall, which facilitates the ejection of the tablet from the press. mdpi.com Sodium lauryl sulfate has been identified as an excipient with dual functionality, acting as both a wetting agent to improve dissolution and as a lubricant. researchgate.netnih.gov While magnesium stearate (B1226849) is a more common lubricant, lauryl sulfates can be a suitable alternative, especially in formulations where traditional lubricants may be incompatible. The typical concentration for this lubricating effect is in the range of 1-2%.

Beyond pharmaceuticals, lauryl sulfate-derived ionic liquids have been investigated as advanced lubricant additives. researchgate.net These compounds, when added to base oils like mineral oil or polyethylene (B3416737) glycol (PEG), have been shown to significantly improve tribological properties. researchgate.net They can reduce the coefficient of friction and wear volume by forming a protective tribochemical thin film on the contacting surfaces. researchgate.net This demonstrates the potential of lauryl sulfate chemistry in designing high-performance lubricants for various mechanical systems.

Biochemical Research Tool Development

This compound, similar to its widely studied counterpart sodium dodecyl sulfate (SDS), is a valuable tool in biochemical and molecular biology research. Its primary function in this context is as a potent anionic detergent that can disrupt biological structures. smolecule.com

One of the most common applications is in cell lysis, the process of breaking open cells to release their contents, such as DNA, RNA, and proteins, for further analysis. smolecule.com The amphiphilic nature of PLS allows it to intercalate into and solubilize the lipid bilayers of cell membranes, leading to cell disruption.

Furthermore, in the field of proteomics, PLS can be used for denaturing proteins. drugbank.com It disrupts the non-covalent bonds that maintain the secondary, tertiary, and quaternary structures of proteins, causing them to unfold into a linear polypeptide chain. By binding to the polypeptide backbone, the lauryl sulfate anions impart a uniform negative charge density to the protein. This principle is the basis of SDS-polyacrylamide gel electrophoresis (SDS-PAGE), a fundamental technique used to separate proteins based on their molecular mass. While SDS is more commonly cited, the similar chemical nature of PLS allows it to be used in these applications.

Environmental Fate and Transport of Potassium Lauryl Sulfate Analogs

Biodegradation Pathways and Environmental Persistence Evaluation

The primary mechanism for the removal of lauryl sulfate (B86663) analogs from the environment is biodegradation. mdpi.comnih.gov These substances are considered readily biodegradable under both aerobic and anaerobic conditions, which significantly limits their environmental persistence. industrialchemicals.gov.aunih.gov

The biodegradation process typically begins with the enzymatic cleavage of the sulfate ester bond by microbial sulfatases. industrialchemicals.gov.aunih.gov This initial step, known as primary biodegradation, results in the formation of an inorganic sulfate salt and 1-dodecanol (B7769020) (lauryl alcohol). industrialchemicals.gov.ausmolecule.com The resulting fatty alcohol is then susceptible to further oxidation, leading to the corresponding fatty acid. nih.gov This fatty acid subsequently enters the beta-oxidation pathway, where it is progressively broken down and ultimately mineralized into carbon dioxide and water, or incorporated into microbial biomass. nih.govnih.gov

Under anaerobic conditions, such as those found in sewage sludge and some sediments, lauryl sulfates are also effectively biodegraded. mdpi.comnih.gov This prevents significant accumulation in environments lacking oxygen and reduces the potential for contamination of agricultural soils when sludge is used as a fertilizer. oecd.org The rapid rate of biodegradation under various environmental conditions means that lauryl sulfates have a low potential for persistence. industrialchemicals.gov.au For instance, in water-sediment mixtures under aerobic conditions, sodium lauryl sulfate has been shown to degrade by 40% within 24 hours. industrialchemicals.gov.au

Table 1: Biodegradation Data for Lauryl Sulfate Analogs

Parameter Finding Conditions Source(s)
Biodegradability Readily biodegradable Aerobic and anaerobic nih.gov
Primary Pathway Cleavage of sulfate group Microbial action industrialchemicals.gov.aunih.gov
Initial Products 1-dodecanol and inorganic sulfate - industrialchemicals.gov.ausmolecule.com
Ultimate Products Carbon dioxide, water, biomass β-oxidation nih.govnih.gov
Persistence Low potential for persistence Rapid biodegradation industrialchemicals.gov.au

Sorption and Desorption Dynamics in Environmental Matrices

Sorption is a key process that influences the transport and bioavailability of lauryl sulfates in the environment. udel.edu As anionic surfactants, they tend to partition from the water column to solid matrices like soil, sludge, and sediment. industrialchemicals.gov.au This partitioning is primarily driven by the interaction between the hydrophobic alkyl chain of the surfactant and the organic carbon fraction of the environmental matrix. udel.edu

The sediment-water partition coefficient (Koc), which normalizes the distribution coefficient to the organic carbon content, is a key parameter for assessing this behavior. For sodium lauryl sulfate, a close analog, the measured Koc value ranges from 316 to 446 L/kg. industrialchemicals.gov.au This indicates a moderate tendency to adsorb to organic matter in soils and sediments. The sorption process is generally rapid and reversible. industrialchemicals.gov.au

Desorption kinetics are critical for understanding the potential for the release of sorbed lauryl sulfate back into the aqueous phase. mdpi.com The release is influenced by factors such as the concentration gradient between the solid and aqueous phases and the properties of the soil or sediment, including its organic matter content and clay mineralogy. nih.govresearchgate.net While the hydrophobic tail drives sorption to organic matter, the negatively charged sulfate headgroup can interact with positively charged sites on clay minerals, although this is generally a less dominant mechanism. udel.edu

Table 2: Sorption Parameters for Lauryl Sulfate Analogs

Parameter Value Conditions Significance Source(s)
Log Koc 2.5 - 2.65 Environmental pH (7.6), 25°C Indicates moderate sorption to organic carbon industrialchemicals.gov.au
Sorption Matrix Organic carbon in sludge and sediments - Primary sink for lauryl sulfates in aquatic systems industrialchemicals.gov.auudel.edu
Sorption Process Rapid and reversible - Controls partitioning between water and solid phases industrialchemicals.gov.au

Environmental Distribution Modeling and Transport Mechanisms

The environmental distribution of potassium lauryl sulfate and its analogs is largely dictated by their use patterns and subsequent release into wastewater systems. industrialchemicals.gov.au As they are common ingredients in consumer and commercial cleaning products, their primary entry point into the environment is through discharge into sewers, leading to sewage treatment plants (STPs). industrialchemicals.gov.au

In STPs, a combination of sorption to sludge and rapid biodegradation leads to their quantitative removal from wastewater. oecd.org The portion that sorbs to sludge can be further degraded under anaerobic digestion processes. industrialchemicals.gov.au

Due to their rapid degradation half-lives under various environmental conditions, lauryl sulfates are not expected to undergo long-range environmental transport. industrialchemicals.gov.au Their distribution is generally localized to the areas downstream of wastewater discharge points. Modeling of environmental concentrations suggests that levels in surface waters are typically low. For example, the total environmental concentration of dodecyl sulfates in Australian riverine surface waters has been conservatively estimated at 0.03 mg/L, with marine water concentrations estimated to be an order of magnitude lower at 0.003 mg/L. industrialchemicals.gov.au As ionic species, they have very low volatility and are not expected to partition significantly into the atmosphere from water or moist soil. industrialchemicals.gov.au

Table 3: Environmental Distribution and Transport Parameters

Parameter Description/Value Significance Source(s)
Primary Release Wastewater from domestic and industrial use Defines initial environmental entry point industrialchemicals.gov.au
Long-Range Transport Not expected Limited by rapid biodegradation industrialchemicals.gov.au
Volatility Very low (ionic species) Atmospheric transport is not a relevant pathway industrialchemicals.gov.auoecd.org
Predicted Concentration (Riverine) ~0.03 mg/L Indicates dilution and degradation post-discharge industrialchemicals.gov.au
Predicted Concentration (Marine) ~0.003 mg/L Further dilution in marine environments industrialchemicals.gov.au

Hydrolytic Stability in Environmental Conditions

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For alkyl sulfates, this process involves the cleavage of the sulfate ester linkage. However, under environmentally relevant conditions of temperature and pH, lauryl sulfates are considered to be hydrolytically stable. industrialchemicals.gov.au

Abiotic degradation through hydrolysis is not a significant dissipation pathway for these compounds in the environment. industrialchemicals.gov.au Significant hydrolysis of dodecyl sulfates requires conditions such as high temperatures in the presence of a strong acid catalyst, which are not found in natural aquatic or soil environments. industrialchemicals.gov.aupnas.org Studies have shown that sodium lauryl sulfate does not degrade to an appreciable extent via hydrolysis in the abiotic control groups of biodegradation experiments. industrialchemicals.gov.au This stability ensures that biodegradation remains the dominant mechanism for their removal from the environment. nih.gov

Table 4: Hydrolytic Stability of Lauryl Sulfate

Condition Stability Rationale Source(s)
Environmental pH Stable Requires hot, acid-catalyzed conditions for significant hydrolysis industrialchemicals.gov.au
Environmental Temperature Stable Uncatalyzed hydrolysis is extremely slow at ambient temperatures pnas.org
Overall Contribution Not a major dissipation route Biodegradation is the primary removal mechanism industrialchemicals.gov.aunih.gov

Computational Modeling and Simulation of Potassium Lauryl Sulfate Systems

Molecular Dynamics (MD) Simulations of Micellar Structures and Interfacial Behaviors

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of potassium lauryl sulfate (B86663), MD simulations provide detailed information on the formation, structure, and dynamics of micelles, as well as the behavior of surfactant molecules at interfaces, such as the air-water or oil-water interface. acs.orgresearchgate.net While much of the foundational simulation research has been performed on the closely related sodium dodecyl sulfate (SDS), the principles and methodologies are directly applicable to KLS, with the primary difference being the nature of the counterion (K⁺ vs. Na⁺).

MD simulations can track the spontaneous self-assembly of surfactant monomers into micellar aggregates above the critical micelle concentration (CMC). acs.org These simulations reveal key properties of the micelles, including their size (aggregation number), shape (spherical, ellipsoidal, or rod-like), and internal structure. For instance, simulations show that the hydrophobic alkyl tails of the lauryl sulfate molecules form a disordered, liquid-like core, while the hydrophilic sulfate head groups are exposed to the aqueous environment on the micelle's surface. acs.orgacs.org

The behavior of the potassium counterions is a critical aspect studied in these simulations. Molecular dynamics studies investigating counterion effects on dodecyl sulfate surfactants show that different counterions, such as Lithium (Li⁺), Sodium (Na⁺), and Potassium (K⁺), modulate the organization of the surfactant molecules at interfaces. nih.gov Potassium ions have been shown to have a strong affinity for the sulfate head groups, which can lead to more condensed packing of the surfactant molecules at an interface compared to sodium or lithium ions. nih.gov This is attributed to differences in ionic hydration radii and charge screening capabilities. nih.gov

At interfaces, MD simulations can model the adsorption of KLS molecules, predicting properties like surface tension and the orientation of the surfactant molecules. acs.org The simulations show that the sulfate head groups tend to penetrate the water phase, while the alkyl tails extend towards the non-aqueous phase (e.g., air or oil). researchgate.net The presence and identity of counterions like potassium can significantly influence the packing density and ordering of the surfactant monolayer at the interface. nih.gov

Table 1: Typical Parameters and Findings from MD Simulations of Dodecyl Sulfate Micelles.
Simulation Parameter/FindingTypical Value/ObservationSignificance
Force FieldCHARMM, GROMOS, AMBERDefines the potential energy of the system, determining the accuracy of the simulation. acs.orgacs.org
Aggregation Number (Nagg)~60 - 100 (for spherical micelles)Represents the number of surfactant monomers in a single micelle. acs.orgnih.gov
Micelle ShapeSlightly ellipsoidalDeviations from a perfect sphere are common and depend on simulation conditions. acs.org
Radius of Gyration (Rg)~17 ÅA measure of the micelle's size. acs.org
Counterion (K⁺) DistributionConcentrated near the sulfate headgroupsPotassium ions screen the electrostatic repulsion between headgroups, facilitating micelle formation. nih.gov

Potential of Mean Force (PMF) Calculations for Molecular Transfer

The Potential of Mean Force (PMF) is a concept from statistical mechanics that describes the free energy of a system as a function of a specific reaction coordinate. uni-saarland.de In the study of potassium lauryl sulfate, PMF calculations are frequently employed to quantify the energetic barriers and minima associated with the transfer of molecules between different environments, such as a surfactant moving from a micelle to the bulk solvent or permeating a lipid bilayer. nih.govnih.gov These calculations are typically performed using enhanced sampling techniques within MD simulations, such as umbrella sampling combined with the weighted histogram analysis method (WHAM) or steered molecular dynamics with Jarzynski's equality. researchgate.netsemanticscholar.org

A key application of PMF calculations is to determine the free energy profile for the escape of a single surfactant monomer from a micelle. nih.gov This profile reveals the depth of the free energy well, which corresponds to the stability of the surfactant within the micelle, and the height of the energy barrier that must be overcome for the monomer to exit into the surrounding solution. For dodecyl sulfate surfactants, the free energy barrier for desorption from a micelle is a crucial factor influencing the dynamics of micelle formation and dissolution. nih.gov While specific values for KLS are not widely published, studies on SDS provide a benchmark, showing that the barrier is influenced by factors like micelle size and the presence of salts. nih.gov

PMF calculations are also vital for understanding how KLS interacts with biological membranes or other surfaces. nih.gov For example, the free energy profile for transferring a KLS molecule from an aqueous solution to a lipid bilayer can be calculated. researchgate.net This profile typically shows a free energy minimum when the surfactant is at the interface and a significant energy barrier for it to cross into the hydrophobic core of the bilayer. researchgate.net These calculations provide quantitative insights into the partitioning behavior of the surfactant, which is relevant for its function in various applications. nih.gov

Table 2: Illustrative PMF Calculation Results for Dodecyl Sulfate Transfer Processes.
Transfer ProcessReaction CoordinateKey PMF FeatureTypical Energy Value (for SDS)Interpretation
Monomer Escape from MicelleDistance from micelle center of massFree Energy Barrier (ΔG)~3 kTEnergy required for a surfactant to leave the micelle and enter the bulk solution. nih.gov
Permeation into Lipid BilayerDistance along the bilayer normal (z-axis)Free Energy Well at Interface-3.2 kcal/molRepresents a stable binding site for the surfactant at the water-lipid interface. nih.gov
Permeation into Lipid BilayerDistance along the bilayer normal (z-axis)Central Energy Barrier7.2 kcal/molEnergy required for the surfactant to cross the hydrophobic core of the membrane. nih.gov

Theoretical Prediction of Surfactant-System Interactions

Theoretical predictions, often derived from quantum mechanics (QM) calculations or sophisticated classical models, provide a fundamental understanding of the interactions between this compound and its environment. These methods can predict interaction energies, charge distributions, and geometric configurations that are difficult or impossible to measure experimentally.

Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to study the hydration of the lauryl sulfate anion and its interaction with the potassium counterion. mdpi.com These calculations reveal how water molecules form a hydration shell around the hydrophilic sulfate headgroup and how the potassium ion interacts with both the sulfate group and the surrounding water. mdpi.com The strength of the K⁺-sulfate interaction is a key parameter that influences the surfactant's properties. Studies comparing different alkali metal counterions have shown that potassium ions exhibit stronger coordination with sulfate head groups compared to lithium or sodium ions. nih.gov This stronger interaction can lead to a reduction in surfactant-water hydration, promoting more compact aggregation at interfaces. nih.gov

Theoretical models are also used to predict how KLS interacts with other components in a formulation, such as polymers, salts, or other surfactants. For example, models can predict the synergistic effects when KLS is mixed with other surfactants, which can lead to enhanced performance. The interaction between the surfactant and salts is particularly important. The presence of electrolytes in the solution screens the electrostatic repulsion between the charged head groups of the surfactant molecules, which generally lowers the CMC and promotes the growth of larger, non-spherical micelles. researchgate.net Theoretical models can quantify these effects by calculating how the salt ions distribute around the micelles and alter the free energy of micellization.

Table 3: Predicted Interaction Characteristics for Dodecyl Sulfate Systems.
Interacting SystemPredicted PropertyObservation/TrendUnderlying Mechanism
Lauryl sulfate anion and waterHydration Shell StructureA stable hydration shell forms around the sulfate headgroup. mdpi.comHydrogen bonding between water molecules and the oxygen atoms of the sulfate group.
Lauryl sulfate and counterions (Li⁺, Na⁺, K⁺)Radial Distribution Function (RDF) PeakK⁺ shows the highest RDF peak (strongest coordination) with the sulfate headgroup. nih.govOptimal charge screening and hydration properties of the potassium ion. nih.gov
KLS and added electrolytes (e.g., KCl)Surface TensionSalts increase the surface activity of dodecyl sulfate surfactants. researchgate.netScreening of electrostatic repulsion between surfactant headgroups at the interface, allowing for denser packing.

Future Directions and Emerging Research Areas

Development of Sustainable Synthesis Routes for Green Surfactants

The chemical industry is undergoing a paradigm shift towards sustainability, with a strong emphasis on developing "green surfactants" from renewable resources. nih.govacs.org This trend directly impacts the production of KLS, as its core components can be derived from natural sources.

The synthesis of KLS involves the sulfation of lauryl alcohol. Traditionally, feedstocks have been petrochemical-based. acs.org However, a key area of development is the increasing use of lauryl alcohol derived from renewable oleochemical feedstocks like coconut or palm kernel oil. drugbank.comnih.gov Surfactants derived from these natural oils and fats are often termed "oleo surfactants" and are recognized for being more biocompatible and readily biodegradable than their petroleum-based counterparts. nih.gov

Future research is focused on optimizing the entire synthesis pathway according to the principles of green chemistry. d-nb.info This includes:

Renewable Feedstocks: The primary focus is on utilizing plant-based sources for the lauryl alcohol component, moving away from fossil fuels. ecoviaint.com Bio-fermentation routes are emerging as a future source for producing key chemical building blocks. ecoviaint.com

Catalysis: The principles of green chemistry favor the use of catalytic reagents over stoichiometric ones to reduce waste, increase reaction rates, and improve selectivity. d-nb.info Research into more efficient and recyclable catalysts for the sulfation step is a key objective.

Energy Efficiency: Innovations such as microwave-assisted sulfation are being explored to significantly reduce reaction times and energy consumption compared to conventional heating methods.

This shift not only improves the environmental profile of surfactants like KLS but also meets growing consumer demand for sustainable and natural products. ecoviaint.com

Exploration of Novel KLS-based Formulations for Emerging Technologies

While KLS has established uses in products like mud soaps wikipedia.org, its amphiphilic nature makes it a candidate for cutting-edge applications in medicine and nanotechnology.

A significant area of research is in advanced drug delivery systems. jddtonline.info Anionic surfactants like KLS can function as emulsifying and solubilizing agents, which is critical for formulating poorly water-soluble drugs. nih.gov This is particularly relevant for drugs classified under the Biopharmaceutical Classification System (BCS) as Class II, which are characterized by low solubility and high permeability. nih.gov By improving the dissolution rate, surfactants can enhance the drug's bioavailability. nih.gov

Recent studies have explored the creation of lauryl sulfate (B86663) (LS) salt/complexes to achieve sustained drug release. jst.go.jp In one study with the hydrophilic drug mirabegron, forming a complex with sodium lauryl sulfate (SLS) significantly reduced the drug's solubility, thereby enabling a sustained release profile over a wide pH range. jst.go.jp The study demonstrated that the length of the surfactant's alkyl chain is a key factor in controlling the release rate. jst.go.jp

Table 1: Effect of Alkyl Sulfate Chain Length on Mirabegron Solubility Data adapted from a study on lauryl sulfate salt/complexes for sustained drug release. jst.go.jp

Alkyl Sulfate Salt/ComplexAlkyl Chain LengthSolubility at pH 6.8 (µg/mL)Dissolution Rate
Octyl Sulfate (OS)8HigherFastest
Lauryl Sulfate (LS)12IntermediateIntermediate
Myristyl Sulfate (MS)14LowerSlower
Cetyl Sulfate (CS)16LowestSlowest

In the field of nanotechnology, surfactants are used to improve the dispersion of nanoparticles in composite materials. For instance, SLS has been used as a dispersing agent to prevent the agglomeration of carbon nanotubes within a cellulose (B213188) matrix, leading to materials with improved properties. researchgate.net

Advanced Spectroscopic and Microscopic Probes for In-Situ Analysis

Understanding how surfactants like KLS behave at interfaces and in complex mixtures is crucial for optimizing their performance. A major research thrust is the development of advanced analytical techniques that allow for in-situ analysis—the observation of molecular processes in real-time and in their natural environment.

Emerging methods include:

Responsive Drop Method: This novel approach uses bi-phasic Janus emulsions as visual transducers to monitor surfactant effectiveness. rsc.orgresearchgate.net Changes in surfactant concentration or type cause dynamic morphological shifts in the Janus droplets, which can be easily monitored with a simple imaging setup. rsc.org This provides a fast and cost-effective way to determine key parameters like interfacial tension in-situ. rsc.orgrsc.org

Atomic Force Microscopy (AFM): AFM enables the real-time visualization of surfaces at the molecular level. acs.org It has been used to observe the displacement of protein layers from a hydrophobic surface by a surfactant, providing direct insight into the "cleaning" mechanism of detergents. acs.org

Imaging Mass Spectrometry (IMS): This powerful technique can map the spatial distribution of molecules in a sample. jsbms.jp IMS has been used to visualize how SLS penetrates the skin and alters its lipid composition, offering a detailed view of surfactant-skin interactions. jsbms.jp

Microfluidics: Microfluidic chips that simulate porous media are used to directly visualize the in-situ emulsification process during surfactant-enhanced oil recovery. bohrium.com This provides real-time evidence of how surfactants mobilize trapped oil. bohrium.com

Raman Spectroscopy: When combined with molecular dynamics simulations, Raman spectroscopy can be used to study the conformational changes of surfactant molecules as they form micelles in a solution. acs.org

These advanced probes provide unprecedented insight into the dynamic behavior of surfactants, moving far beyond traditional bulk measurement techniques.

Integration of Machine Learning and Artificial Intelligence in Surfactant Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the pace of innovation in surfactant science. encyclopedia.pubacs.org These computational tools can process vast amounts of data to predict properties, optimize processes, and design novel molecules from the ground up.

Key applications in surfactant R&D include:

Accelerated Property Prediction: ML models, particularly graph neural networks (GNNs), can accurately predict critical surfactant properties like the critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), and phase behavior directly from a molecule's structure. acs.orgdigitellinc.comchemrxiv.org This significantly reduces the time and expense associated with traditional experimental screening. encyclopedia.pubdigitellinc.com

De Novo Molecular Design: Generative AI models, sometimes combined with reinforcement learning, can design entirely new surfactant molecules tailored to have specific, desirable properties. acs.orgacs.org This approach allows researchers to explore a vast chemical space and create novel surfactants optimized for a particular application, such as having a very low CMC. acs.org

Synthesis and Formulation Optimization: AI algorithms can analyze production data to identify the optimal reaction conditions (e.g., temperature, pressure) to maximize yield and minimize waste. encyclopedia.pub Furthermore, AI-powered tools can assist in designing complex formulations by analyzing databases of ingredients to predict performance, stability, and sustainability. h5mag.com This capability extends to "deformulation," the process of reverse-engineering existing products for competitive analysis or improvement. h5mag.com

Table 2: Applications of Artificial Intelligence and Machine Learning in Surfactant R&D

Application AreaDescriptionKey AI/ML TechniquesReference
Property PredictionPredicting key surfactant characteristics (CMC, HLB, phase behavior) from molecular structure to speed up screening.Graph Neural Networks (GNNs), Quantitative Structure–Property Relationship (QSPR), Decision Trees. encyclopedia.pubacs.orgdigitellinc.comchemrxiv.org
Novel Molecule DesignGenerating new surfactant structures with targeted properties that do not exist in current databases.Generative AI, Variational Autoencoders (VAE), Reinforcement Learning. acs.orgacs.orgewha.ac.kr
Synthesis OptimizationIdentifying optimal reaction parameters (temperature, pressure, catalysts) to improve yield and reduce waste.Machine Learning Algorithms, Neural Networks. encyclopedia.pub
Formulation & DeformulationDesigning and reverse-engineering complex product formulations by analyzing ingredient performance and interaction data.Generative Pre-trained Transformer (GPT) technology, Natural Language Processing. h5mag.com

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for characterizing the purity and composition of potassium lauryl sulfate?

  • Methodological Answer :

  • Titration : Use acid-base titration to quantify sulfate content (ISO 894) .
  • Spectroscopy : Employ FT-IR or NMR to confirm structural integrity, referencing peaks for the dodecyl chain (C12H25) and sulfate group (SO4⁻) .
  • Gravimetry : Measure inorganic salt residues (e.g., potassium chloride) via GB/T 15963 .
  • Whiteness/Color Analysis : Apply GB/T 13173 for detergent-grade quality assessment .

Q. How can researchers accurately determine the pH of this compound solutions?

  • Methodological Answer :

  • Potentiometric Calibration : Follow ISO 4316 or GB/T 6368 protocols using a calibrated pH meter with a temperature-compensated electrode .
  • Solution Preparation : Dissolve 1% (w/v) this compound in deionized water (25°C) to minimize ionic interference .
  • Replicates : Perform triplicate measurements to account for surfactant-induced electrode drift .

Q. What protocols are used to measure the critical micelle concentration (CMC) of this compound?

  • Methodological Answer :

  • Conductivity Titration : Incrementally add surfactant to water while monitoring conductivity changes; plot conductivity vs. concentration to identify the CMC inflection point .
  • Surface Tension : Use a du Noüy ring tensiometer to track surface tension reduction until plateauing indicates micelle formation .
  • Fluorescence Spectroscopy : Introduce pyrene as a probe; monitor intensity ratio shifts (I1/I3) in emission spectra to detect micellization .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s impact on membrane protein stability?

  • Methodological Answer :

  • Model Systems : Use reconstituted lipid bilayers (e.g., DOPC liposomes) with embedded proteins (e.g., cytochrome C) .
  • Surfactant Gradients : Apply varying this compound concentrations (0.1–10 mM) and monitor protein denaturation via circular dichroism (CD) spectroscopy .
  • Controls : Include sodium dodecyl sulfate (SDS) as a comparative surfactant and validate with size-exclusion chromatography (SEC) for aggregation analysis .

Q. What statistical approaches resolve contradictions in dermatological irritation studies of this compound?

  • Methodological Answer :

  • Meta-Analysis Frameworks : Use PRISMA guidelines to aggregate data from in vitro (e.g., EpiDerm™ assays) and in vivo (patch tests) studies .
  • Covariate Adjustment : Account for variables like pH, concentration, and exposure duration using multivariate regression .
  • Sensitivity Analysis : Test robustness by excluding outliers or applying Bayesian hierarchical models to assess heterogeneity .

Q. How can chromatographic conditions be optimized to separate this compound from degradation products?

  • Methodological Answer :

  • Column Selection : Use a C18 reversed-phase column with a pre-saturation guard cartridge to mitigate surfactant adsorption .
  • Mobile Phase : Employ acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution .
  • Detection : Apply evaporative light scattering detection (ELSD) for non-UV-absorbing analytes, calibrated against certified reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.